3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride
Overview
Description
“3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 610276-38-5 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine .
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been achieved via aromatic nucleophilic substitution . The process involved the use of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI code for the compound is 1S/C9H12N4/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6,10H2 . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.22 . It is stored at temperatures between 28 C .Scientific Research Applications
Synthesis and Chemical Properties
Triazolopyridine derivatives are synthesized through various chemical reactions, including acylation, oxidative cyclization, and cyclization reactions. For instance, acylation reactions of heteroaromatic amines have facilitated the efficient synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, showcasing the versatility of these compounds in creating heterocyclic frameworks (Ibrahim et al., 2011). Moreover, oxidative cyclization has been employed to generate [1,2,4]Triazolo[4,3-a]pyridin-3-amines, highlighting a novel approach to accessing these compounds through intramolecular N-N bond formation, a key feature for constructing complex heterocycles without the need for metal catalysts (Ishimoto et al., 2015).
Structural and Optical Properties
Studies on the structural and optical properties of triazolopyridine derivatives reveal their potential applications in material science. For instance, the analysis of the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine has provided insights into its molecular structure, vibrational spectra, and electronic absorption, suggesting its utility in optical applications and as a luminescent material (Dymińska et al., 2022).
Electroluminescent Properties and Organic Electronics
The development of triazolopyridine-based bipolar red host materials, such as tris(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)amine and tris(4′-([1,2,4]triazolo[4,3-a]pyridin-3-yl)biphenyl-4-yl)amine, for red phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates the significant potential of these compounds in the field of organic electronics. These materials show promising electroluminescent performance, indicating their applicability in the development of energy-efficient and high-performance light-emitting devices (Kang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9;/h1-2,4,7H,3,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVBCOVEJAFDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride | |
CAS RN |
1224170-44-8 | |
Record name | 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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